molecular formula C8H7FO3 B2787378 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde CAS No. 1311271-24-5

5-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Cat. No. B2787378
CAS RN: 1311271-24-5
M. Wt: 170.139
InChI Key: RTVJRZMNNIHDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7FO3 . It is an aryl fluorinated building block .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with a fluoro group, a hydroxy group, a methoxy group, and a formyl group . The average mass of this compound is 154.138 Da .


Physical And Chemical Properties Analysis

5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is a powder . The compound has a molecular weight of 170.14 . A related compound, 5-Fluoro-2-methoxybenzaldehyde, has a melting point of 41-46 °C .

Scientific Research Applications

Safety and Hazards

5-Fluoro-2-hydroxy-4-methoxybenzaldehyde is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

A structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

Based on its structural similarity to 2-hydroxy-4-methoxybenzaldehyde, it may also act as a tyrosinase inhibitor . Inhibition of tyrosinase can lead to decreased melanin production, which could have implications in conditions such as hyperpigmentation.

Biochemical Pathways

If it acts similarly to 2-hydroxy-4-methoxybenzaldehyde, it may affect the melanin biosynthesis pathway by inhibiting the enzyme tyrosinase . This could lead to decreased melanin production.

Result of Action

If it acts as a tyrosinase inhibitor like 2-hydroxy-4-methoxybenzaldehyde, it could potentially lead to decreased melanin production at the cellular level . This could result in changes in pigmentation.

properties

IUPAC Name

5-fluoro-2-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVJRZMNNIHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxy-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.